molecular formula C21H28N4O2 B2402418 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide CAS No. 1226451-19-9

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide

Cat. No.: B2402418
CAS No.: 1226451-19-9
M. Wt: 368.481
InChI Key: WTWYKVHRIHLRKK-UHFFFAOYSA-N
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Description

2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with an azepane ring (a seven-membered cyclic amine) and a methyl group. The acetamide moiety is linked via an ether oxygen to the pyrimidine ring, while the phenyl group at the N-terminus carries an ethyl substituent at the ortho position. Its molecular formula is inferred as C₂₃H₃₁N₅O₂ (based on analogs in ), with an approximate molecular weight of 409.53 g/mol. The compound’s design combines lipophilic (azepane, ethylphenyl) and polar (acetamide, pyrimidine) elements, balancing solubility and membrane permeability .

Properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-(2-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-3-17-10-6-7-11-18(17)23-19(26)15-27-20-14-16(2)22-21(24-20)25-12-8-4-5-9-13-25/h6-7,10-11,14H,3-5,8-9,12-13,15H2,1-2H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTWYKVHRIHLRKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the pyrimidine moiety. The chlorobenzyl group is then introduced through a nucleophilic substitution reaction. Common reagents used in these reactions include chlorinating agents, such as thionyl chloride, and bases like sodium hydroxide. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the environmental impact. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, especially involving the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

2-{[2-(Azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamide ()

  • Molecular Formula : C₂₀H₂₆N₄O₃
  • Molecular Weight : 370.45 g/mol
  • Key Differences: The phenyl group has a methoxy substituent at the meta position instead of ethyl at the ortho position.
  • Synthesis : Both compounds likely share a common pyrimidine-oxy-acetamide backbone, with variations in aryl halide coupling steps.

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide ()

  • Molecular Formula : C₁₃H₁₃N₃OS
  • Molecular Weight : 283.33 g/mol
  • Key Differences :
    • Linker Group : Sulfanyl (C–S) vs. ether oxygen (C–O) in the target compound. The shorter C–S bond (1.759 Å vs. C–O ~1.43 Å) may reduce conformational flexibility.
    • Aromatic Rings : The pyrimidine in lacks azepane and methyl groups, while the phenyl group is unsubstituted.
    • Dihedral Angle : The near-perpendicular orientation (91.9°) between aromatic rings in contrasts with likely coplanarity in the target compound due to the ethyl group’s steric effects .

ORM-10962 ()

  • Structure : 2-(4-hydroxypiperidin-1-yl)-N-(6-((2-phenylchroman-6-yl)oxy)pyridin-3-yl)acetamide.
  • Key Differences :
    • Core Heterocycle : Chroman (benzopyran) and pyridine vs. pyrimidine in the target compound.
    • Pharmacological Role : ORM-10962 is a sodium/calcium exchanger (NCX) inhibitor, suggesting that the target compound’s azepane and ethylphenyl groups might confer selectivity for similar ion channels .

RS194B ()

  • Structure: N-(2-(azepan-1-yl)ethyl)-2-(hydroxyimino)acetamide.
  • Key Differences: Functional Group: Hydroxyimino (oxime) group instead of pyrimidine-oxy-acetamide. Application: RS194B is an organophosphorus antidote, highlighting the role of azepane in enhancing bioavailability or enzymatic reactivation .

Molecular Properties and Pharmacokinetics

Compound Molecular Weight (g/mol) logP (Estimated) Key Functional Groups
Target Compound 409.53 ~3.5 Azepane, ethylphenyl, pyrimidine
3-Methoxyphenyl Analog () 370.45 ~2.8 Methoxyphenyl
Sulfanyl Analog () 283.33 ~2.1 Sulfanyl, dimethylpyrimidine
ORM-10962 () ~450 ~4.0 Chroman, hydroxypiperidine
  • Solubility : The target compound’s ethyl group may reduce aqueous solubility compared to methoxy or sulfanyl analogs but improve tissue distribution.
  • Metabolic Stability : The azepane ring could slow oxidative metabolism compared to piperidine in ORM-10962 .

Biological Activity

2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-ethylphenyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex molecular structure that includes an azepane ring and a pyrimidine derivative, which may contribute to its pharmacological properties. The molecular formula is C21H28N4O3, with a molecular weight of approximately 384.48 g/mol.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C21H28N4O3\text{C}_{21}\text{H}_{28}\text{N}_{4}\text{O}_{3}

Key Features:

  • Azepane Ring: A seven-membered nitrogen-containing ring that may influence the compound's interaction with biological targets.
  • Pyrimidine Derivative: Contributes to the compound's potential as a bioactive agent.
  • Acetamide Moiety: This functional group is often associated with various biological activities, including analgesic and anti-inflammatory effects.

Preliminary studies suggest that this compound may exhibit several biological activities, particularly as an inhibitor of glycine transporter 1 (GlyT1). GlyT1 plays a critical role in regulating glycine levels in the central nervous system, which is essential for neurotransmission.

Case Studies and Research Findings

  • GlyT1 Inhibition:
    • A series of studies have shown that compounds similar in structure to this compound exhibit significant inhibition of GlyT1. For instance, a related compound demonstrated an IC50 value of 37 nM, indicating potent activity against this transporter .
    • These findings suggest that the azepane modification enhances the potency of GlyT1 inhibitors, which could lead to therapeutic applications in treating conditions like schizophrenia and spasticity.
  • CNS Penetration:
    • Pharmacokinetic studies indicate favorable brain-plasma ratios for select compounds in this class, suggesting effective central nervous system penetration. This characteristic is crucial for drugs targeting neurological disorders .
  • Comparative Analysis:
    A comparative analysis of similar compounds shows varying degrees of biological activity based on structural modifications. For example:
Compound NameMolecular FormulaIC50 (nM)Notable Features
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-fluoro-4-methylphenyl)acetamideC20H25FN4O245Fluorinated phenyl group
2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(3-methoxyphenyl)acetamideC20H26N4O355Methoxy substitution

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

Synthetic Routes:

  • Reaction of azepan derivatives with pyrimidine intermediates.
  • Acetylation processes to introduce the acetamide functionality.

These reactions are often conducted under controlled conditions using solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to ensure high yield and purity .

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